4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid
Description
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid is a sulfonated flavonoid derivative characterized by a benzenesulfonic acid backbone substituted with hydroxyl groups at positions 4 and 5, and a chromen-4-one moiety at position 2. The chromen-4-one component features a 3,5,7-trihydroxy-4-oxo structure, aligning it with flavonols like quercetin but with additional sulfonation enhancing hydrophilicity . This compound’s unique structure suggests applications in pharmacology and biochemistry, particularly in antioxidant or anti-inflammatory studies, where sulfonation may modulate bioavailability and solubility.
Properties
Molecular Formula |
C15H10O10S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxochromen-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H10O10S/c16-5-1-9(19)12-10(2-5)25-15(14(21)13(12)20)6-3-7(17)8(18)4-11(6)26(22,23)24/h1-4,16-19,21H,(H,22,23,24) |
InChI Key |
FFPZADFUKQRFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3S(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Flavonoid Core Synthesis via Claisen-Schmidt Condensation and Algar-Flynn-Oyamada Reaction
A common approach to synthesize the chromenone core with hydroxyl groups involves:
- Claisen-Schmidt Condensation: This step condenses appropriately substituted acetophenones with benzaldehydes under basic conditions (e.g., sodium methoxide in methanol/tetrahydrofuran) to form chalcone intermediates with high yields.
- Algar-Flynn-Oyamada (AFO) Reaction: The chalcones undergo oxidative cyclization using hydrogen peroxide (35% aqueous) and sodium hydroxide (3 M aqueous) in ethanol or methanol at 40 °C for 16–20 hours. This reaction forms the flavonoid skeleton with hydroxylation at the desired positions.
This method yields flavonoids with hydroxyl groups positioned at 3,5,7 on the chromenone ring, essential for the target compound's structure.
Introduction of the Benzenesulfonic Acid Group
The sulfonic acid group is introduced onto the aromatic ring through sulfonation reactions, typically involving:
- Treatment of the hydroxy-substituted flavonoid intermediate with sulfonating agents such as chlorosulfonic acid or sulfur trioxide-pyridine complexes.
- The reaction is conducted under controlled temperature to avoid degradation of sensitive hydroxyl groups.
- Subsequent hydrolysis or neutralization steps afford the benzenesulfonic acid derivative.
However, direct sulfonation on the flavonoid ring is challenging due to multiple reactive hydroxyl groups; thus, protection-deprotection strategies or regioselective sulfonation conditions are employed.
Alternative Synthesis via Esterification and Dealkylation
In some synthetic routes for related flavonoid derivatives, esterification of quercetin with benzoic acid derivatives using zinc chloride and phosphorus oxychloride in a one-pot reaction at 75 °C for 15 hours has been reported. This method can be adapted for sulfonic acid derivatives by replacing benzoic acid with sulfonic acid-substituted benzoic acid analogs.
The reaction completion is monitored by thin-layer chromatography (TLC), and the product is purified by solvent extraction and chromatographic techniques. Dealkylation or demethylation steps using boron tribromide in dichloromethane at 50 °C for 6–16 hours are applied to free hydroxyl groups, ensuring the final compound has the required hydroxyl and sulfonic acid functionalities.
Data Table Summarizing Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | Acetophenones + Benzaldehydes, NaOMe, MeOH/THF | Formation of chalcone intermediates | High (varies) |
| 2 | Algar-Flynn-Oyamada Oxidative Cyclization | H2O2 (35%), NaOH (3 M), EtOH/MeOH, 40 °C, 16–20 h | Cyclization to flavonoid core with hydroxyls | 50–87 |
| 3 | Sulfonation | Chlorosulfonic acid or SO3-pyridine, controlled temp | Introduction of benzenesulfonic acid group | Moderate |
| 4 | Esterification (alternative) | Quercetin, Benzenesulfonic acid derivative, ZnCl2, POCl3, 75 °C, 15 h | Formation of ester intermediate | Moderate to high |
| 5 | Dealkylation/Demethylation | Boron tribromide, DCM, 50 °C, 6–16 h | Freeing hydroxyl groups | 50–87 |
Research Findings on Synthetic Efficiency and Challenges
- The Claisen-Schmidt condensation followed by AFO reaction is efficient for constructing the chromenone core with multiple hydroxyl groups, crucial for biological activity.
- Sulfonation requires careful control to avoid side reactions and degradation of hydroxyl groups.
- One-pot esterification methods using zinc chloride and phosphorus oxychloride provide a convenient route to flavonoid derivatives but may require optimization for sulfonic acid substituents.
- Dealkylation with boron tribromide is effective for removing protective groups without damaging the core structure.
- Yields vary depending on substituents and reaction conditions but generally range from moderate to high (50–87%).
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted sulfonic acid derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity of 4,5-dihydroxy derivatives is particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds can scavenge free radicals and reduce lipid peroxidation, thereby mitigating cellular damage .
Anti-inflammatory Effects
The compound may also play a role in reducing inflammation. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases . This application is supported by findings that demonstrate the modulation of immune responses through the Kynurenine pathway metabolites.
Anticancer Potential
Emerging evidence points to the anticancer potential of this compound. It has been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune tolerance in tumors . This inhibition could enhance the efficacy of immunotherapies by preventing tumor-induced immune suppression.
Metabolic Pathway Research
Research into the tryptophan-kynurenine metabolic pathway has highlighted the significance of metabolites like 4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid in regulating neuroinflammation and neuroprotection . Understanding these pathways can lead to novel therapeutic strategies for managing complex diseases.
Bioremediation
Due to its chemical properties, this compound may have applications in bioremediation efforts aimed at detoxifying environments contaminated with heavy metals or organic pollutants. Its ability to chelate metal ions could facilitate the removal of toxic substances from soil and water systems .
Soil Health
Studies suggest that compounds with similar structures can enhance soil microbial activity and promote plant growth by acting as natural growth stimulants or soil conditioners . This application is crucial for sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can bind to ion channels, such as the KCa1.1 and CaV1.2 channels, modulating their activity and affecting cellular functions . Additionally, its antioxidant properties allow it to neutralize free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
Comparison with Similar Compounds
Structural Analysis
The compound’s IUPAC name reflects its two primary components:
- Benzenesulfonic acid core : Positions 4 and 5 bear hydroxyl groups, while position 2 is substituted with a chromen-4-one group.
- Chromen-4-one moiety: A flavonoid scaffold with hydroxyls at positions 3, 5, and 7 and a ketone at position 4.
The sulfonic acid group (–SO₃H) confers strong acidity and water solubility, distinguishing it from non-sulfonated flavonoids. This structural feature is critical for interactions in aqueous biological systems .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Comparisons
- Acidity : The sulfonic acid group (–SO₃H) in the target compound is more acidic (pKa ~1) than the carboxylic acid (–COOH) in caffeic acid (pKa ~4.5), enhancing ionization in physiological conditions .
- Solubility: The target compound’s hydrophilicity exceeds non-sulfonated flavonoids (e.g., quercetin) but is comparable to other sulfonated derivatives like benzenesulfonic acid-based dyes .
Research Findings
- Synthetic Accessibility: Sulfonation of flavonoids typically involves sulfonic acid chlorides under controlled conditions, but regioselectivity challenges exist for polyhydroxy substrates .
- Stability: The sulfonic acid group improves aqueous stability compared to glycosylated flavonoids (e.g., rutin), which are prone to enzymatic hydrolysis .
- Toxicity : Alkyl benzenesulfonates (e.g., ) show surfactant-related toxicity, but the target compound’s aromatic hydroxylation likely reduces such risks .
Q & A
Q. Key Features :
| Feature | Role | Experimental Evidence |
|---|---|---|
| Sulfonic acid group | Enhances solubility and binding to cationic residues (e.g., lysine in enzymes) | Mutagenesis studies show reduced activity in analogs lacking sulfonate . |
| Catechol moiety (4,5-dihydroxy) | Mediates chelation of metal ions (Fe³⁺, Cu²⁺) and ROS scavenging | ICP-MS confirms metal binding; loss of -OH groups abolishes antioxidant effects . |
| Chromone carbonyl | Participates in H-bonding with receptor pockets (e.g., COX-2) | X-ray crystallography of inhibitor-enzyme complexes . |
Advanced: What computational methods predict reactivity and interaction with biomolecules?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict redox potentials and frontier molecular orbitals .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1CX2 for COX-2) to simulate binding modes. Validate with SPR (KD < 1 μM) .
- MD simulations : GROMACS to assess stability of protein-ligand complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
